3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
A study explored novel purine linked piperazine derivatives, aiming to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt MurB and inhibit the biosynthesis of peptidoglycan, exhibited promising antiproliferative effects. Notably, a subset of these compounds showed greater potency compared to existing treatments like Ethambutol, indicating their potential as future agents against tuberculosis (Konduri et al., 2020).
Antiviral and Antibacterial Properties
Research on marine-derived actinomycete Streptomyces sp. led to the isolation of new diketopiperazine derivatives showing modest antiviral activity against the influenza A (H1N1) virus. This highlights the potential of such compounds in antiviral therapeutics (Wang et al., 2013). Additionally, compounds isolated from the endophytic fungus Purpureocillium lilacinum showed narrow spectrum antibacterial activity against Gram-positive bacteria, suggesting their use in developing new antibiotics (Bara et al., 2020).
Antitumor and Antiproliferative Effects
Several studies have demonstrated the antitumor and antiproliferative effects of piperazine derivatives. For example, piperazine-2,6-diones have been highlighted for their activity against various cancer cell lines, including leukemia, suggesting their utility in cancer treatment strategies. These findings underline the diverse biological activities of these compounds, offering a basis for the development of novel therapeutics (Mancilla et al., 2002).
Photophysical Properties
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent were studied, showing potential applications in the development of fluorescent probes and in photodynamic therapy. These compounds' fluorescence can be quenched through a photoinduced electron transfer process, indicating their utility in bioimaging and diagnostics (Gan et al., 2003).
properties
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-5-6-11-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)16-18-9-7-17(2)8-10-18/h7-10H,4-6,11-16H2,1-3H3,(H,25,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXKWUKTTYYST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.